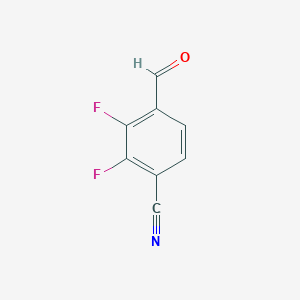

2,3-Difluoro-4-formylbenzonitrile

Description

Significance of Fluorine in Organic Synthesis and Molecular Design

Fluorine, the most electronegative element, imparts unique and often highly desirable properties to organic molecules. tandfonline.comsoci.org Its small van der Waals radius, comparable to that of hydrogen, allows for its introduction without significant steric alteration, yet its powerful electron-withdrawing nature can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.comsoci.org In medicinal chemistry, the inclusion of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve membrane permeability, and increase the binding affinity of a drug to its target protein. tandfonline.comacs.orgnih.gov It is estimated that approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, underscoring its immense importance in the life sciences. soci.org Synthetic chemists leverage these effects to fine-tune properties like acidity (pKa) and lipophilicity, making fluorine a "magic element" in rational drug design. soci.orgnih.gov

Overview of Aromatic Nitrile and Aldehyde Scaffolds as Synthetic Intermediates

Aromatic nitriles and aldehydes are fundamental scaffolds in organic synthesis due to the versatile reactivity of their respective functional groups. The nitrile group can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or converted into tetrazoles, making it a gateway to a wide range of other functionalities. nih.gov Similarly, the aldehyde group readily participates in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, and can be oxidized to a carboxylic acid or reduced to an alcohol. ncert.nic.inbeilstein-journals.org

The presence of both a nitrile and an aldehyde on the same aromatic ring, as seen in formylbenzonitriles, creates a bifunctional platform for developing complex heterocyclic structures through cascade reactions. researchgate.net These compounds are crucial starting materials for synthesizing isoindolinones and phthalides, which are present in many bioactive natural products and pharmaceuticals. researchgate.net The combination of these reactive groups on a fluorinated backbone, as in 2,3-Difluoro-4-formylbenzonitrile, offers a powerful tool for creating novel and potent chemical entities.

Historical Context of Fluorinated Benzonitrile (B105546) Synthesis

The history of organofluorine chemistry dates back to the 19th century, with early chemists facing significant dangers in handling the highly reactive elemental fluorine. soci.orgnih.gov The synthesis of fluorinated aromatic compounds saw a significant advance with the discovery of the Balz-Schiemann reaction in 1927, which involves the thermal decomposition of diazonium fluoroborates. nih.gov Another key development was the use of halogen exchange (Halex) reactions, where a chloro or bromo substituent on an aromatic ring is replaced by fluorine using a fluoride (B91410) salt like KF. nih.gov

The synthesis of fluorinated benzonitriles specifically has evolved with the development of safer and more efficient fluorinating agents. beilstein-journals.org Early methods often relied on harsh conditions or toxic reagents like cuprous cyanide. chemicalbook.com Modern approaches frequently involve the transformation of other functional groups on a pre-fluorinated benzene (B151609) ring. For instance, a common strategy is the dehydration of an aldoxime or a primary amide, which can be formed from an aldehyde or carboxylic acid, respectively. nih.govorganic-chemistry.org The synthesis of 2,3-Difluoro-4-formylbenzonitrile itself builds upon these foundational methods, often starting from a related difluorinated precursor and introducing the formyl and nitrile groups through a series of controlled chemical steps.

Scope and Research Focus on 2,3-Difluoro-4-formylbenzonitrile

2,3-Difluoro-4-formylbenzonitrile (CAS No. 717883-41-5) has emerged as a significant building block, particularly in the synthesis of pharmaceutical and agrochemical compounds. Its structure, featuring adjacent fluorine atoms and ortho-disposed nitrile and formyl groups, provides a unique combination of electronic effects and reactive sites. Research on this specific molecule is primarily focused on its utility as a key intermediate. Chemists exploit its reactivity to construct more complex heterocyclic systems, often as part of a broader drug discovery program. The electron-withdrawing nature of the two fluorine atoms, the nitrile, and the aldehyde group makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the aldehyde and nitrile groups offer handles for a variety of subsequent chemical transformations.

The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₃F₂NO |

| Molecular Weight | 167.11 g/mol |

| Melting Point | 52–53°C |

| Boiling Point (Predicted) | 273.1°C |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ |

Table 1: Physicochemical Properties of 2,3-Difluoro-4-formylbenzonitrile. Data sourced from vulcanchem.com.

The spectroscopic data provides further insight into its structure:

¹H NMR (400 MHz, CDCl₃): δ 10.27 (s, 1H, CHO), 8.25 (t, J = 7.2 Hz, 1H), 7.14 (dd, J = 8.4, 9.6 Hz, 1H) vulcanchem.com

IR (cm⁻¹): 2220 (C≡N), 1705 (C=O) vulcanchem.com

The primary research interest lies in leveraging this unique substitution pattern to synthesize novel molecules with potential biological activity, making 2,3-Difluoro-4-formylbenzonitrile a compound of significant interest in applied organic synthesis.

Properties

IUPAC Name |

2,3-difluoro-4-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRJIMPUCOMMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 4 Formylbenzonitrile

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic approach to 2,3-Difluoro-4-formylbenzonitrile suggests several viable precursor molecules. The primary disconnections involve the introduction of the formyl group onto a pre-existing 2,3-difluorobenzonitrile (B1214704) scaffold or the construction of the ring system with the required substituents in place.

The synthesis of 2,3-Difluoro-4-formylbenzonitrile logically starts from commercially available, appropriately substituted benzene (B151609) derivatives. The most direct precursor is 2,3-difluorobenzonitrile. Alternative starting materials could include compounds that can be readily converted to the target structure, such as 2,3-difluoro-4-methylbenzonitrile, which would require a subsequent oxidation step. The availability of these precursors is a critical factor in selecting a synthetic route.

| Precursor | CAS Number | Use in Synthesis |

| 2,3-Difluorobenzonitrile | 3939-09-1 | Direct precursor for formylation reactions. |

| 2,3-Difluoro-4-methylbenzonitrile | 1003712-18-2 | Precursor for oxidation to the corresponding aldehyde. sigmaaldrich.com |

| 1,2,3-Trifluorobenzene | 1489-53-8 | Potential starting material for Directed Ortho-Metalation (DoM) strategies. |

| 3,4-Difluorobenzonitrile | 64248-62-0 | Isomeric starting material, highlighting the importance of correct regiochemistry. patsnap.com |

Classical Synthetic Routes to Formylbenzonitriles

Traditional methods for introducing a formyl group onto a benzonitrile (B105546) ring system provide a foundational understanding of the synthesis of the target molecule.

A well-established method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted arenes. In the context of 2,3-Difluoro-4-formylbenzonitrile, this would involve the oxidation of 2,3-difluoro-4-methylbenzonitrile. This transformation can be achieved using various oxidizing agents. The choice of reagent is crucial to ensure selective oxidation of the methyl group without affecting the nitrile or fluoro substituents.

Table of Common Oxidizing Agents for Benzylic Oxidation:

| Oxidizing Agent | Conditions |

|---|---|

| Manganese dioxide (MnO₂) | Typically requires heating in a non-polar solvent. |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Often used in aqueous acetonitrile (B52724) at room temperature. |

| Potassium permanganate (B83412) (KMnO₄) | Conditions must be carefully controlled to avoid over-oxidation to the carboxylic acid. |

Direct formylation of an aromatic ring is a powerful tool for aldehyde synthesis. The Vilsmeier-Haack and Rieche formylation reactions are two of the most common methods.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.orgorganic-chemistry.org This electrophilic species then attacks an electron-rich aromatic ring. nrochemistry.comwikipedia.org For 2,3-difluorobenzonitrile, the aromatic ring is deactivated due to the electron-withdrawing nature of the two fluorine atoms and the nitrile group. However, the fluorine atoms are ortho, para-directing, while the nitrile group is meta-directing. The position of formylation will be determined by the interplay of these electronic effects. The fluorine at position 2 directs to position 4 (para) and 6 (ortho), and the fluorine at position 3 directs to positions 5 (ortho) and 1 (para, blocked). The nitrile group directs to position 5 (meta). The activating effect of the fluorine atoms, although weak, would likely favor substitution at the position para to one of the fluorine atoms, making the formation of 2,3-Difluoro-4-formylbenzonitrile a plausible, albeit potentially low-yielding, outcome.

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). wikipedia.orgsynarchive.comresearchgate.net This method is often effective for less reactive aromatic substrates. tcichemicals.com The reaction proceeds via the formation of a highly electrophilic dichloromethyl cation, which attacks the aromatic ring. researchgate.net Similar to the Vilsmeier-Haack reaction, the regiochemical outcome is governed by the directing effects of the existing substituents. An improved Rieche formylation using silver trifluoromethanesulfonate (B1224126) has been reported to proceed under milder conditions. researchgate.net

| Formylation Reaction | Reagents | General Applicability |

| Vilsmeier-Haack | DMF, POCl₃ | Typically used for electron-rich aromatic and heteroaromatic compounds. nrochemistry.comijpcbs.com |

| Rieche | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Suitable for a range of aromatic compounds, including some less activated systems. wikipedia.orgtcichemicals.com |

Advanced and Selective Synthetic Strategies for 2,3-Difluoro-4-formylbenzonitrile

Modern synthetic methods offer greater control over regioselectivity, which is particularly important for the synthesis of highly substituted aromatics.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings with high regioselectivity. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org

Fluorine atoms can act as weak directing metalation groups. harvard.edu In the case of a substrate like 1,2,3-trifluorobenzene, lithiation would be directed to a position ortho to one of the fluorine atoms. Subsequent reaction with a formylating agent such as DMF would introduce the aldehyde group. This would then require a subsequent step to introduce the nitrile functionality.

A more direct approach could involve the DoM of 2,3-difluorobenzonitrile itself. While the nitrile group is generally not a good DMG, the fluorine at position 2 can direct lithiation to the adjacent position 1 (which is blocked) or to the other adjacent position, which is the desired position 3, but this is already substituted. The fluorine at position 3 could direct lithiation to position 2 (substituted) or position 4. This makes position 4 a potential site for deprotonation. The success of this strategy would depend on the relative acidities of the aromatic protons and the ability of the fluorine atoms to direct the metalation. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity and selectivity of the lithiation. baranlab.org

General Scheme for DoM:

An aromatic compound with a directing metalation group (DMG) is treated with a strong base (e.g., n-BuLi).

The base selectively removes a proton from the position ortho to the DMG, forming an aryllithium species. wikipedia.org

The aryllithium intermediate is then quenched with an electrophile (e.g., DMF for formylation) to introduce the desired functional group. organic-chemistry.org

This method offers a highly regioselective route to 2,3-Difluoro-4-formylbenzonitrile, provided a suitable precursor and reaction conditions can be identified.

Palladium-Catalyzed Cyanation Reactions

One of the prominent methods for synthesizing 2,3-Difluoro-4-formylbenzonitrile involves the palladium-catalyzed cyanation of corresponding bromo- or iodo-difluorobenzaldehydes. This cross-coupling reaction has become a popular and efficient route for the formation of benzonitriles. rsc.org The process typically utilizes a palladium catalyst to facilitate the coupling of a cyanide source with an aryl halide.

While the palladium-catalyzed cyanation is a powerful tool, it is not without its challenges. A significant issue can be the deactivation of the catalyst by the cyanide ions, which can poison the active catalytic species. nih.gov To circumvent this, various strategies have been developed, including the use of specific ligands and cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂). nih.govrsc.org

Research has shown that palladacycle precatalysts can be highly effective for this transformation. nih.gov These precatalysts are more stable and can lead to higher catalytic activity compared to traditional palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.govthieme-connect.de The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation

While this article focuses on the synthesis of 2,3-Difluoro-4-formylbenzonitrile, it is worth noting that nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing fluorine atoms onto an aromatic ring. In the broader context of synthesizing fluorinated aromatic compounds, SNAr plays a crucial role. This type of reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the substitution of a leaving group.

Optimization of Reaction Conditions and Yields

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical parameters for optimizing the yield and purity of 2,3-Difluoro-4-formylbenzonitrile. Solvents like N,N-dimethylformamide (DMF) are commonly employed in palladium-catalyzed cyanations. thieme-connect.deorgsyn.org The polarity and coordinating ability of the solvent can significantly influence the solubility of reactants and the stability of the catalytic species.

Temperature control is equally important. For instance, in a related synthesis of 4-(2,2-difluorovinyl)benzonitrile, the reaction mixture was heated to 90°C, and the rate of addition of a reagent was carefully controlled to maintain the internal temperature below 100°C to prevent unwanted side reactions and ensure a higher yield of the desired product. orgsyn.org

Catalyst Selection and Ligand Design

The selection of the palladium catalyst and its associated ligands is paramount for a successful cyanation reaction. Different palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), have been investigated. rsc.orgthieme-connect.de The effectiveness of the catalyst is often enhanced by the addition of a suitable ligand.

Ligands play a crucial role in stabilizing the palladium center, promoting the desired catalytic cycle, and preventing catalyst deactivation. For instance, the use of dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to be effective in the cyanation of bromocalix orgsyn.orgarenes. rsc.org The design of novel and more efficient ligands is an ongoing area of research aimed at improving the scope and efficiency of palladium-catalyzed reactions.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov

Atom Economy and Waste Reduction

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comresearchgate.net Reactions with high atom economy generate less waste, making them more environmentally friendly. primescholars.com

In the context of synthesizing 2,3-Difluoro-4-formylbenzonitrile, evaluating the atom economy of different synthetic routes is essential for identifying the most sustainable approach. For example, a reaction where all the atoms of the reactants are incorporated into the product would have a 100% atom economy. researchgate.net

Another important green chemistry metric is the E-factor, which quantifies the amount of waste produced per kilogram of product. researchgate.net A lower E-factor indicates a more environmentally benign process. researchgate.netrsc.org By optimizing reaction conditions and choosing reagents that are incorporated efficiently into the final product, the E-factor can be significantly reduced.

Interactive Data Table: Comparison of Synthetic Parameters

| Parameter | Palladium-Catalyzed Cyanation | General Considerations |

| Starting Material | 2,3-Difluoro-4-halobenzaldehyde | - |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Selection is crucial for yield |

| Ligand | dppf | Stabilizes catalyst, improves efficiency |

| Cyanide Source | Zn(CN)₂ | Low solubility helps prevent catalyst poisoning |

| Solvent | DMF | Polarity affects reaction kinetics |

| Temperature | Elevated (e.g., 90-120°C) | Precise control minimizes side reactions |

Sustainable Reagents and Solvents

The development of synthetic routes for fine chemicals like 2,3-Difluoro-4-formylbenzonitrile is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic, renewable, and environmentally benign reagents and solvents. While specific literature on sustainable methodologies for 2,3-Difluoro-4-formylbenzonitrile is not extensively documented, the principles of green chemistry can be applied by examining the synthesis of analogous aromatic nitriles and aldehydes. Key areas for sustainability improvement include the replacement of hazardous solvents and the adoption of greener catalytic systems and reagents.

A significant focus in green chemistry is the replacement of conventional dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP). livescience.iosigmaaldrich.com These solvents are widely used due to their high polarity and ability to accelerate reactions, but they are also associated with reproductive toxicity and are subject to increasing regulatory restrictions. livescience.iosigmaaldrich.comrsc.org

One of the most promising bio-based alternatives is Cyrene™ (dihydrolevoglucosenone). livescience.io Derived from cellulose (B213188) in a two-step, energy-efficient process, Cyrene™ exhibits similar physical properties to DMF and NMP but with a significantly better safety profile, showing no mutagenicity in Ames testing. livescience.ionih.gov It has been successfully employed as a substitute for DMF in various reactions, including the synthesis of metal-organic frameworks (MOFs) and in palladium-catalyzed cross-couplings, making it a viable candidate for the synthesis of complex molecules like 2,3-Difluoro-4-formylbenzonitrile. livescience.ioacs.org

In addition to greener solvents, the choice of reagents for the formylation and cyanation steps is crucial for a sustainable synthesis. The conversion of aldehydes to nitriles can be achieved through greener methods that avoid the use of highly toxic cyanide reagents. A biocatalytic approach using aldoxime dehydratases (Oxd) in water offers a mild and highly selective route to nitriles. nih.gov This enzymatic process starts with the condensation of an aldehyde with hydroxylamine, a bulk chemical, to form an aldoxime, which is then dehydrated by the enzyme to yield the nitrile. nih.gov

For the formylation step, which introduces the aldehyde group, green approaches focus on avoiding stoichiometric and hazardous reagents. Catalytic methods using environmentally benign oxidants like molecular oxygen or hydrogen peroxide are preferred. organic-chemistry.org For instance, the oxidation of benzylic alcohols to aromatic aldehydes can be achieved using metal-free systems or catalysts based on earth-abundant metals. organic-chemistry.org Chemo-enzymatic cascades, which combine chemical and enzymatic steps in a one-pot synthesis, also represent a powerful strategy for producing aromatic aldehydes from renewable starting materials. rsc.org

The following table provides a comparative overview of conventional solvents and their sustainable alternatives that could be considered for the synthesis of 2,3-Difluoro-4-formylbenzonitrile and related compounds.

| Conventional Solvent | Issues | Sustainable Alternative | Advantages of Alternative |

| N,N-Dimethylformamide (DMF) | Reproductive toxicity, regulatory restrictions (REACH). livescience.iosigmaaldrich.comrsc.org | Cyrene™ (dihydrolevoglucosenone) | Bio-derived from cellulose, low toxicity, biodegradable, similar polarity to DMF. livescience.iorsc.org |

| Tetrahydrofuran (THF) | Petroleum-derived, forms explosive peroxides. | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point, greater stability, easier recycling, lower environmental footprint. chempoint.comnih.govresearchgate.net |

| Dichloromethane (DCM) | Suspected carcinogen, high volatility, environmental persistence. | 2-Methyltetrahydrofuran (2-MeTHF) | Non-halogenated, bio-derived, better performance in extractions. chempoint.com |

| N-Methyl-2-pyrrolidinone (NMP) | Reproductive toxicity, listed as a Substance of Very High Concern (SVHC). sigmaaldrich.com | γ-Valerolactone (GVL) | Bio-derived from lignocellulosic biomass, high boiling point, biodegradable. nih.gov |

Chemical Transformations and Reactivity of 2,3 Difluoro 4 Formylbenzonitrile

Reactions of the Formyl Group (-CHO)

The formyl group, an aldehyde, is a key site for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the two fluorine atoms and the nitrile group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Nucleophilic Additions to the Carbonyl

Nucleophilic addition is a fundamental reaction of aldehydes. researchgate.net The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.

Imine/Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. This reaction typically occurs under mildly acidic conditions, which catalyze the dehydration of the intermediate hemiaminal. Given the presence of the amino group, this reaction is intramolecular.

Hemiaminal Formation: The reaction between an aldehyde and an amine initially forms a hemiaminal, which is often an unstable intermediate. researchgate.net However, studies on the reaction of 4-amino-1,2,4-triazole (B31798) with cyano-substituted benzaldehydes have shown that stable hemiaminals can be formed, particularly when electron-withdrawing groups are present on the phenyl ring. researchgate.net This suggests that 2,3-Difluoro-4-formylbenzonitrile would readily form a relatively stable hemiaminal upon reaction with an amine.

| Nucleophilic Addition | Reagent(s) | Product Type |

| Cyanohydrin Formation | HCN, cat. Base (e.g., KCN) | 2-(2,3-Difluoro-4-cyanophenyl)-2-hydroxyacetonitrile |

| Imine/Schiff Base Formation | Primary Amine (R-NH₂) | N-(2,3-Difluoro-4-cyanobenzylidene)alkanamine |

| Hemiaminal Formation | Amine (R₂NH) | (2,3-Difluoro-4-cyanophenyl)(dialkylamino)methanol |

Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. chem-station.com The product is typically an α,β-unsaturated compound. 2,3-Difluoro-4-formylbenzonitrile, with its activated aldehyde group, is an excellent candidate for Knoevenagel condensations.

For instance, its reaction with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would be expected to yield 2-(2,3-Difluoro-4-cyanobenzylidene)malononitrile.

| Reaction | Reagent(s) | Catalyst | Expected Product |

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-(2,3-Difluoro-4-cyanobenzylidene)malononitrile |

Wittig and Wittig-type Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide. A related procedure, the Horner-Wadsworth-Emmons reaction, employs phosphonate (B1237965) carbanions. There is a documented procedure for a Wittig-type olefination of 4-formylbenzonitrile to synthesize 4-(2,2-difluorovinyl)benzonitrile, which demonstrates the feasibility of this transformation. orgsyn.org

A similar reaction with 2,3-Difluoro-4-formylbenzonitrile would proceed as follows:

| Reaction | Reagent(s) | Solvent | Product |

| Wittig-type Olefination | BrCF₂CO₂K, PPh₃ | DMF | 2,3-Difluoro-4-(2,2-difluorovinyl)benzonitrile |

Oxidation to Carboxylic Acid Derivatives

Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. sigmaaldrich.com For 2,3-Difluoro-4-formylbenzonitrile, this transformation would yield 2,3-Difluoro-4-cyanobenzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), and chromium trioxide (CrO₃). wikipedia.org

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | 2,3-Difluoro-4-cyanobenzoic acid |

| Chromium Trioxide (CrO₃) | Acidic (e.g., Jones oxidation) | 2,3-Difluoro-4-cyanobenzoic acid |

| Sodium Perborate | Acetic Acid | 2,3-Difluoro-4-cyanobenzoic acid sigmaaldrich.com |

Reduction to Alcohols or Alkyl Derivatives

Reduction to Alcohols: The formyl group can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but does not typically reduce less reactive functional groups like nitriles. masterorganicchemistry.comyoutube.com This chemoselectivity is advantageous for a molecule like 2,3-Difluoro-4-formylbenzonitrile. The use of NaBH₄ would selectively reduce the aldehyde to an alcohol, leaving the nitrile group intact. youtube.com

Reduction to Alkyl Derivatives: The complete reduction of the formyl group to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. jk-sci.comwikipedia.org It is suitable for substrates that are sensitive to acid.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgbyjus.com It is effective for aryl-alkyl ketones and aldehydes but is not suitable for acid-sensitive substrates. organic-chemistry.org

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | NaBH₄, MeOH | (2,3-Difluoro-4-cyanophenyl)methanol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene (B1197577) glycol, heat | 2,3-Difluoro-4-methylbenzonitrile |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 2,3-Difluoro-4-methylbenzonitrile |

Reactions of the Nitrile Group (-CN)

The nitrile group is a versatile functional group that can undergo a variety of transformations. Its reactivity is influenced by the electron-withdrawing fluorine atoms and the formyl group on the aromatic ring.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate. nih.gov For 2,3-Difluoro-4-formylbenzonitrile, hydrolysis would convert the nitrile group to a carboxylic acid, potentially affecting the formyl group depending on the reaction conditions. To avoid this, the formyl group may need to be protected.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com Since LiAlH₄ also reduces aldehydes, its use with 2,3-Difluoro-4-formylbenzonitrile would result in the reduction of both functional groups.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon, and subsequent hydrolysis yields a ketone. libretexts.org However, in a molecule containing both an aldehyde and a nitrile, the Grignard reagent will preferentially attack the more electrophilic aldehyde carbonyl group. rsc.org

| Reaction | Reagent(s) | Expected Product | Notes |

| Acidic Hydrolysis | H₃O⁺, heat | 4-Formyl-2,3-difluorobenzoic acid | Formyl group may require protection. |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium 4-formyl-2,3-difluorobenzoate | Formyl group may undergo Cannizzaro reaction. |

| Reduction to Amine | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 4-(Aminomethyl)-2,3-difluorobenzyl alcohol | Both formyl and nitrile groups are reduced. |

| Catalytic Hydrogenation | H₂, Raney Ni | 4-(Aminomethyl)-2,3-difluorobenzyl alcohol | Both groups are likely to be reduced. |

Hydrolysis to Amides and Carboxylic Acids

The nitrile functional group (-CN) of 2,3-Difluoro-4-formylbenzonitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or, as an intermediate, an amide.

Partial hydrolysis, typically achieved under controlled alkaline conditions, can selectively convert the nitrile to the corresponding amide, 2,3-difluoro-4-formylbenzamide. semanticscholar.org Complete hydrolysis to the carboxylic acid, 2,3-difluoro-4-formylbenzoic acid, generally requires more stringent conditions, such as prolonged heating with a strong acid or base. While specific studies on 2,3-Difluoro-4-formylbenzonitrile are not prevalent, the hydrolysis of the nitrile in the closely related compound, 2,6-difluoro-4-methoxybenzonitrile, to the corresponding benzoic acid derivative has been reported as a key step in the synthesis of other complex molecules. researchgate.net This suggests a similar reactivity for the target compound.

Table 1: General Conditions for Nitrile Hydrolysis

| Product | Reagents & Conditions | Reaction Type |

|---|---|---|

| Amide | H₂O₂, NaOH or KOH, aq. ethanol; or alkaline media with sonication. semanticscholar.org | Partial Hydrolysis |

Reduction to Amines

Cycloaddition Reactions (e.g., to form Tetrazoles, Triazines)

The nitrile group is capable of participating in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azide (B81097) compounds (e.g., sodium azide) to form tetrazole rings. This reaction, often catalyzed by zinc or other Lewis acids, would convert 2,3-Difluoro-4-formylbenzonitrile into 5-(2,3-difluoro-4-formylphenyl)tetrazole. Such reactions are valuable for introducing a bioisosteric equivalent of a carboxylic acid group in medicinal chemistry. General principles of cycloaddition reactions indicate that the electron-deficient nature of the nitrile in the target compound would make it a suitable substrate for such transformations. rsc.orgimamu.edu.sa However, specific studies detailing these reactions for 2,3-Difluoro-4-formylbenzonitrile have not been identified.

Nucleophilic Addition to the Nitrile (e.g., Ritter reaction)

The Ritter reaction involves the nucleophilic addition of a nitrile to a carbocation, which is typically generated from an alcohol or alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The reaction proceeds via a nitrilium ion intermediate that is subsequently hydrolyzed during aqueous workup to yield an N-alkyl amide. wikipedia.org For 2,3-Difluoro-4-formylbenzonitrile, this reaction could be employed to synthesize N-substituted 2,3-difluoro-4-formylbenzamide derivatives. The feasibility of the reaction depends on the generation of a stable carbocation from a suitable precursor. organic-chemistry.org While a versatile method for C-N bond formation, specific applications of the Ritter reaction using 2,3-Difluoro-4-formylbenzonitrile as the nitrile source are not described in the available literature. researchgate.net

Reactivity of the Fluorine Atoms and Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The benzene (B151609) ring of 2,3-Difluoro-4-formylbenzonitrile is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the ortho- and para-substituted nitrile and formyl groups. Fluorine atoms are excellent leaving groups in SNAr reactions.

The activation is particularly pronounced for the fluorine at the C-2 position, which is para to the formyl group and ortho to the nitrile group. The fluorine at the C-3 position is less activated. Consequently, selective substitution of the C-2 fluorine is expected with a variety of nucleophiles (e.g., amines, alkoxides, thiols).

Research on the analogous compound 2,6-difluoro-4-methoxybenzonitrile demonstrates this principle, where one of the fluorine atoms is readily substituted by heterocyclic nucleophiles. researchgate.net This provides a strong basis for predicting the reactivity of 2,3-Difluoro-4-formylbenzonitrile.

Table 2: Examples of Nucleophilic Aromatic Substitution on an Analogous Difluorobenzonitrile Derivative

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,6-Difluoro-4-methoxybenzonitrile | Pyridyl derivatives | o-Fluoro-p-methoxy-(pyridyl)benzonitrile | researchgate.net |

| 2,6-Difluoro-4-methoxybenzonitrile | Thiazolyl derivatives | o-Fluoro-p-methoxy-(thiazolyl)benzonitrile | researchgate.net |

| 2,6-Difluoro-4-methoxybenzonitrile | Pyrazolyl derivatives | o-Fluoro-p-methoxy-(pyrazolyl)benzonitrile | researchgate.net |

The reaction mechanism typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this complex is the driving force for the reaction, and the presence of multiple electron-withdrawing groups on the ring enhances this stability. umich.edu

Electrophilic Aromatic Substitution (if applicable under specific conditions)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.org These reactions are characteristic of electron-rich aromatic systems.

The benzene ring in 2,3-Difluoro-4-formylbenzonitrile is substituted with three powerful electron-withdrawing groups (two fluorine atoms, a formyl group, and a nitrile group). These groups strongly deactivate the ring towards electrophilic attack by pulling electron density away from the π-system. uci.edu As a result, 2,3-Difluoro-4-formylbenzonitrile is highly resistant to electrophilic aromatic substitution under standard conditions. Forcing conditions would likely lead to degradation of the molecule rather than the desired substitution. Therefore, EAS reactions are generally not considered a viable transformation pathway for this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) at Fluorine-Bearing Positions

The direct functionalization of carbon-fluorine (C-F) bonds in polyfluoroarenes through palladium-catalyzed cross-coupling reactions represents a significant challenge in synthetic chemistry due to the high bond strength of the C-F bond. nih.gov While extensive research has been dedicated to the activation of C-F bonds, specific examples detailing the Suzuki, Heck, Sonogashira, or Negishi reactions at the fluorine-bearing positions of 2,3-difluoro-4-formylbenzonitrile are not extensively documented in publicly available literature. However, the principles of such transformations can be understood from studies on related polyfluoroaromatic compounds. nih.govmdpi.com

The reactivity of C-F bonds in palladium-catalyzed cycles is considerably lower than that of C-Cl, C-Br, and C-I bonds. Consequently, the oxidative addition of a C-F bond to a low-valent palladium center, the crucial initial step in these catalytic cycles, is often the rate-limiting step and requires harsh reaction conditions or specialized catalytic systems. youtube.com For a molecule like 2,3-difluoro-4-formylbenzonitrile, the presence of electron-withdrawing groups (formyl and nitrile) is expected to activate the aromatic ring towards nucleophilic attack, which can facilitate C-F bond cleavage. rsc.org

Activation of the C-F bond is typically a prerequisite for successful cross-coupling. This can be achieved through several strategies:

Use of specific ligands: The choice of ligand coordinated to the palladium center is critical. Electron-rich and sterically demanding phosphine (B1218219) ligands can enhance the electron density on the palladium atom, thereby promoting the oxidative addition of the C-F bond.

Lewis acid additives: The addition of Lewis acids can assist in the cleavage of the C-F bond by coordinating to the fluorine atom.

Initial Conversion: A more common strategy involves the initial conversion of the C-F bond to a more reactive C-Br or C-I bond. This "defluorobromination" or "defluoroiodination" step would be followed by a standard palladium-catalyzed cross-coupling reaction.

While specific data for 2,3-difluoro-4-formylbenzonitrile is limited, the following table provides a generalized overview of conditions that have been employed for the palladium-catalyzed C-F functionalization of other electron-deficient polyfluoroarenes.

| Reaction Type | Palladium Catalyst | Ligand | Base/Additive | Coupling Partner | General Observations |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligands (e.g., PCy₃) | Base (e.g., K₃PO₄, Cs₂CO₃) | Arylboronic acids | The use of bulky, electron-rich phosphine ligands is often crucial for achieving catalytic turnover. nih.gov |

| Sonogashira | [Pd(PPh₃)₂Cl₂] | PPh₃ | Cu(I) co-catalyst, Amine base (e.g., Et₃N) | Terminal alkynes | Copper-free variants have also been developed to avoid homocoupling of the alkyne. nih.gov |

| Heck | Pd(OAc)₂ | Phosphine or N-heterocyclic carbene (NHC) ligands | Organic base (e.g., Et₃N, DBU) | Alkenes | Regioselectivity can be an issue, and high temperatures are often required. |

| Negishi | Pd(dba)₂ | Phosphine ligands | None | Organozinc reagents | Generally exhibits high functional group tolerance but requires the pre-formation of the organozinc reagent. |

This table presents generalized conditions for C-F activation in polyfluoroarenes and does not represent experimentally verified conditions for 2,3-Difluoro-4-formylbenzonitrile.

Given the challenges associated with direct C-F activation, a more practical approach for the functionalization of 2,3-difluoro-4-formylbenzonitrile would likely involve a preliminary step to replace one of the fluorine atoms with a more reactive halogen, such as bromine or iodine. This would then allow for the application of well-established palladium-catalyzed cross-coupling protocols under milder conditions.

Intermolecular and Intramolecular Interactions and Their Influence on Reactivity

The solid-state packing and solution-state behavior of 2,3-difluoro-4-formylbenzonitrile, and consequently its reactivity, are influenced by a variety of non-covalent interactions. The presence of fluorine, nitrile, and formyl functional groups allows for the potential formation of both hydrogen and halogen bonds.

Hydrogen Bonding

Within the structure of 2,3-difluoro-4-formylbenzonitrile, there are no conventional hydrogen bond donors (like O-H or N-H). However, the molecule possesses several potential hydrogen bond acceptors. The oxygen atom of the formyl group, the nitrogen atom of the nitrile group, and to a lesser extent, the fluorine atoms can all act as acceptors for hydrogen bonds from suitable donor molecules, such as solvents or reactants with O-H or N-H moieties.

The formyl C-H group can, in some instances, act as a weak hydrogen bond donor. These C-H···O or C-H···N interactions, while weaker than conventional hydrogen bonds, can play a role in determining the crystal packing and conformational preferences of the molecule. The formation of such intermolecular hydrogen bonds can influence the molecule's reactivity by affecting the accessibility of the reactive sites, particularly the formyl group, to incoming reagents.

| Potential Interaction | Donor | Acceptor within 2,3-Difluoro-4-formylbenzonitrile | Potential Influence |

| Intermolecular Hydrogen Bond | External H-bond donor (e.g., H₂O, alcohol) | Formyl Oxygen, Nitrile Nitrogen, Fluorine atoms | Can affect solubility and modulate the electrophilicity of the formyl carbon and nitrile carbon. |

| Weak Intermolecular Hydrogen Bond | Formyl C-H | External H-bond acceptor (e.g., solvent) | Can influence crystal packing and molecular conformation. |

Halogen Bonding

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) interacts with a nucleophilic site (the halogen bond acceptor). In 2,3-difluoro-4-formylbenzonitrile, the fluorine atoms are generally considered to be poor halogen bond donors due to the high electronegativity of fluorine. However, in certain contexts, particularly when attached to an electron-deficient aromatic ring, they can exhibit some electrophilic character on their outer surface.

More significantly, the fluorine atoms, the formyl oxygen, and the nitrile nitrogen can all act as halogen bond acceptors. These sites could interact with other molecules that are strong halogen bond donors (e.g., iodoperfluorocarbons). Such interactions could be exploited in crystal engineering to control the solid-state architecture of materials containing this molecule. From a reactivity perspective, halogen bonding to the formyl oxygen or nitrile nitrogen could modulate the electronic properties of these groups, potentially influencing their reactivity in chemical transformations.

| Potential Interaction | Donor | Acceptor within 2,3-Difluoro-4-formylbenzonitrile | Potential Influence |

| Halogen Bond (Acceptor role) | External Halogen Bond Donor (e.g., C-I, C-Br) | Formyl Oxygen, Nitrile Nitrogen, Fluorine atoms | Can influence crystal packing and potentially alter the reactivity of the formyl and nitrile groups by withdrawing electron density. |

| Halogen Bond (Donor role) | Fluorine atoms | External Halogen Bond Acceptor | This interaction is expected to be weak and less significant compared to the acceptor role. |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2,3 Difluoro 4 Formylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-Difluoro-4-formylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional methods, provides unambiguous evidence for its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The structure of 2,3-Difluoro-4-formylbenzonitrile features three distinct types of protons: one aldehydic proton and two aromatic protons.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. This proton may also exhibit a small coupling to the aromatic proton at C5.

The two aromatic protons at positions C5 and C6 are chemically non-equivalent and are expected to appear as doublets of doublets or more complex multiplets due to coupling with each other (ortho-coupling, ³JHH) and with the fluorine atoms at C2 and C3 (³JHF, ⁴JHF). The proton at C6 will be coupled to the proton at C5 and the fluorine at C2. The proton at C5 will be coupled to the proton at C6 and the fluorine at C3. Based on data from similar substituted benzaldehydes, the chemical shifts for these aromatic protons are predicted to be in the range of 7.5 to 8.0 ppm. chemicalbook.comnih.gov

Predicted ¹H NMR Data for 2,3-Difluoro-4-formylbenzonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H (Aldehyde) | ~10.2 | s (or d) | - |

| H-6 | ~7.9 | dd | ³J(H6-H5) ≈ 8-9, ⁴J(H6-F2) ≈ 6-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon framework of a molecule. In 2,3-Difluoro-4-formylbenzonitrile, eight distinct carbon signals are expected. The chemical shifts are significantly influenced by the electron-withdrawing nature of the fluorine, nitrile, and formyl groups. libretexts.org The carbons directly bonded to fluorine (C2 and C3) will show large one-bond coupling constants (¹JCF) and will be significantly shifted. rsc.org The nitrile carbon appears around 115 ppm, while the aldehydic carbonyl carbon is found significantly downfield, typically above 185 ppm. rsc.org The aromatic carbons have shifts between approximately 110 and 160 ppm.

Predicted ¹³C NMR Data for 2,3-Difluoro-4-formylbenzonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C=O (Aldehyde) | ~188 | yes (small) |

| C1 (C-CN) | ~115 | yes |

| C2 (C-F) | ~155 (d) | ¹JCF ≈ 250 Hz |

| C3 (C-F) | ~158 (d) | ¹JCF ≈ 250 Hz |

| C4 (C-CHO) | ~125 | yes |

| C5 | ~128 | yes |

| C6 | ~135 | yes |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms. huji.ac.il For this molecule, two signals are expected for the two non-equivalent fluorine atoms at C2 and C3. These signals will appear as doublets due to coupling to each other (³JFF). Each signal will be further split by couplings to the neighboring aromatic protons (³JFH and ⁴JFH). The chemical shifts for fluorine on an aromatic ring typically appear in the range of -100 to -160 ppm relative to CFCl₃. azom.comspectrabase.com

Predicted ¹⁹F NMR Data for 2,3-Difluoro-4-formylbenzonitrile

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2 | ~ -140 | d (and further splitting) | ³J(F2-F3) ≈ 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would show cross-peaks for H-5/C-5, H-6/C-6, and the aldehyde proton with the aldehyde carbon, confirming their one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the substituted aromatic ring. Key expected correlations include:

The aldehyde proton to C-4, C-3, and C-5.

H-5 to C-3, C-4, C-1, and C-6.

H-6 to C-1, C-2, C-4, and C-5. These HMBC correlations would definitively establish the substitution pattern on the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignments of Functional Groups

The key functional groups in 2,3-Difluoro-4-formylbenzonitrile each have characteristic absorption bands in the IR spectrum.

Nitrile (C≡N) stretch : A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹. nih.govnist.gov

Aldehyde (C=O) stretch : A strong, sharp absorption band is predicted around 1700-1710 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency from the usual 1720-1740 cm⁻¹ range for aliphatic aldehydes. libretexts.orglibretexts.orglmu.edu

Aldehyde C-H stretch : Two weak but characteristic bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹. docbrown.info

Aromatic C=C stretches : Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. libretexts.org

C-F stretches : Strong absorptions due to the carbon-fluorine bonds are expected in the region of 1200-1300 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the nitrile group.

Predicted IR Absorption Frequencies for 2,3-Difluoro-4-formylbenzonitrile

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050-3100 | Weak-Medium |

| Aldehyde C-H | Stretch | ~2820, ~2720 | Weak |

| Nitrile C≡N | Stretch | 2220-2240 | Medium, Sharp |

| Aldehyde C=O | Stretch | 1700-1710 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1450-1600 | Medium-Strong |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful method for analyzing the conformational structure of 2,3-Difluoro-4-formylbenzonitrile and its related compounds. The molecule's vibrational modes are highly sensitive to its geometric arrangement, enabling researchers to determine the preferred spatial organization of its atoms. The presence of the aldehyde (-CHO) and nitrile (-CN) groups, in addition to the fluorine atoms on the benzene ring, results in a complex vibrational spectrum for the parent compound.

To accurately assign the observed vibrational bands to specific molecular movements, theoretical calculations, often using Density Functional Theory (DFT), are employed alongside experimental data. researchgate.net By comparing the experimental spectra with the calculated spectra for various potential conformers, the most stable conformation in the gas phase or in solution can be identified. ekb.eg For instance, the orientation of the formyl group relative to the benzene ring can be studied by analyzing the C=O stretching frequency. Research on similar benzonitrile (B105546) derivatives has demonstrated that the planarity of the molecule and the orientation of its substituents have a significant impact on the vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of 2,3-Difluoro-4-formylbenzonitrile, yielding vital information about its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is utilized to determine the precise mass of 2,3-Difluoro-4-formylbenzonitrile with a high degree of accuracy. nih.govnih.gov This method allows for the calculation of the compound's elemental formula, thereby confirming its identity. The exact mass is determined based on the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F). For 2,3-Difluoro-4-formylbenzonitrile (C₈H₃F₂NO), the theoretical exact mass can be calculated and compared with the experimentally measured value. youtube.com A minimal difference between the theoretical and measured mass, typically within a few parts per million (ppm), provides strong confidence in the compound's elemental composition. nih.gov

| Parameter | Value |

| Molecular Formula | C₈H₃F₂NO |

| Theoretical Exact Mass (monoisotopic) | 167.0186 u |

| Typical HRMS Accuracy | < 5 ppm nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining molecular weight, mass spectrometry offers structural details through the analysis of fragmentation patterns. libretexts.orglibretexts.org When ionized in a mass spectrometer, 2,3-Difluoro-4-formylbenzonitrile breaks down into smaller, characteristic ions. libretexts.org This fragmentation pattern acts as a molecular fingerprint, aiding in the confirmation of the compound's structure.

Common fragmentation pathways for aromatic aldehydes and nitriles are anticipated. For example, the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule from the molecular ion is a typical fragmentation pattern for benzaldehydes. miamioh.edu The difluoro-substituted benzene ring will also affect fragmentation, potentially leading to the loss of fluorine atoms or the entire cyano group. Analyzing these fragmentation pathways allows for a step-by-step confirmation of the various functional groups and their arrangement on the benzene ring.

X-ray Crystallography

X-ray crystallography provides the most definitive structural data for crystalline solids, offering a three-dimensional map of the atomic arrangement within the crystal lattice.

| Interaction Type | Description |

| C-H···O | A hydrogen bond formed between a C-H group and an oxygen atom. |

| C-H···N | A hydrogen bond formed between a C-H group and a nitrogen atom. goettingen-research-online.de |

| C-H···F | A weak hydrogen bond involving a fluorine atom. rsc.orgresearchgate.net |

| π-π stacking | A non-covalent interaction between aromatic rings. nih.gov |

Computational and Theoretical Studies on 2,3 Difluoro 4 Formylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. ntnu.no It is particularly effective for determining the equilibrium geometry and electronic properties of organic molecules. nbu.edu.sa The process begins with geometry optimization, where the algorithm systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface. ntnu.no Functionals like the hybrid B3LYP are commonly paired with basis sets such as 6-31G(d) or larger for reliable results. researchgate.netresearchgate.net

For 2,3-Difluoro-4-formylbenzonitrile, a DFT optimization would precisely define the spatial arrangement of its atoms. The planarity of the benzene (B151609) ring and the relative orientations of the formyl and nitrile groups would be determined. Based on studies of similar molecules like 2-formylbenzonitrile, the optimized geometrical parameters can be predicted with high accuracy. researchgate.net

Table 1: Representative Predicted Geometrical Parameters using DFT (Note: Data is illustrative, based on calculations for similar benzonitrile (B105546) derivatives.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| C-CHO | ~1.48 Å | |

| C=O | ~1.22 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-CN | ~121° | |

| C-C-CHO | ~123° |

Beyond geometry, DFT calculations illuminate the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. austinpublishinggroup.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests the molecule is more polarizable and reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting intermolecular interactions. nih.gov

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without using experimental parameters. ntnu.no HF calculations are foundational and often serve as a starting point for more advanced methods. austinpublishinggroup.com This method approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the molecular orbitals.

In practice, HF is often used in conjunction with DFT. Comparative studies on related molecules have shown that DFT methods, particularly B3LYP, tend to provide results, such as vibrational frequencies, that are in better agreement with experimental data than those from HF. researchgate.netresearchgate.netnih.gov The primary limitation of HF theory is its neglect of electron correlation, which DFT methods partially account for, leading to more accurate predictions of energy and geometry. ntnu.no

Spectroscopic Property Prediction

Computational methods are extensively used to predict various types of molecular spectra, aiding in the interpretation of experimental data.

Calculated Vibrational Frequencies (FTIR, Raman) and Comparison with Experimental Data

DFT calculations are highly effective for predicting the vibrational spectra (FTIR and Raman) of molecules. esisresearch.org After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. These calculations yield a set of frequencies and their corresponding intensities, which can be used to simulate the entire IR and Raman spectra. researchgate.net

A known systematic error in such calculations often leads to an overestimation of the frequencies. To correct this, the computed wavenumbers are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP) to improve agreement with experimental results. researchgate.net These scaled theoretical spectra are invaluable for assigning specific vibrational modes to the absorption bands observed experimentally. For 2,3-Difluoro-4-formylbenzonitrile, this would allow for the unambiguous identification of key vibrations such as the C≡N nitrile stretch, the C=O aldehyde stretch, and the C-F stretches.

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Note: Data is illustrative, based on calculations for substituted benzaldehydes and nitriles.)

| Vibrational Mode | Calculated (Scaled) Wavenumber | Experimental Wavenumber |

|---|---|---|

| C-H stretch (aldehyde) | ~2850 | ~2855 |

| C≡N stretch | ~2225 | ~2230 |

| C=O stretch | ~1700 | ~1705 |

| C-C stretch (ring) | ~1590 | ~1595 |

| C-F stretch | ~1250 | ~1255 |

NMR Chemical Shift Prediction (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the standard for calculating NMR isotropic shielding constants, which are then converted into chemical shifts. nih.govrsc.org This approach has proven effective for predicting ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts. rsc.orgnih.gov

For a molecule like 2,3-Difluoro-4-formylbenzonitrile, with its distinct fluorine, nitrogen, and hydrogen environments, GIAO calculations can be crucial for assigning the correct signals in experimental spectra, especially in cases of complex isomerism. rsc.org The calculations are performed after geometry optimization, often using functionals like B3LYP or PBE0 and basis sets that include polarization and diffuse functions. nih.gov The predicted shifts are often linearly scaled against experimental data from a set of known compounds to improve accuracy. nih.gov

Table 3: Illustrative Format for Predicted NMR Chemical Shifts (ppm) (Note: Values are hypothetical, demonstrating the output of GIAO calculations.)

| Nucleus | Atom Position | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) |

|---|---|---|---|

| ¹³C | C-CN | ~110.5 | (Not available) |

| C≡N | ~116.2 | (Not available) | |

| C-CHO | ~135.8 | (Not available) | |

| C=O | ~189.0 | (Not available) | |

| ¹⁹F | C2-F | ~ -140.1 | (Not available) |

| C3-F | ~ -155.4 | (Not available) |

UV-Vis Spectra and Electronic Transitions (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org TD-DFT calculates the vertical excitation energies from the electronic ground state to various excited states. researchgate.net The results include the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. rsc.org

A TD-DFT analysis of 2,3-Difluoro-4-formylbenzonitrile would identify the key electronic transitions, such as the intense π → π* transitions associated with the aromatic system and the weaker n → π* transitions involving the lone pair electrons of the carbonyl oxygen. nih.gov This analysis provides a direct link between the molecule's electronic structure and its observed color and photochemical properties. The calculations can accurately simulate the experimental spectrum, helping to assign the observed absorption bands to specific electronic excitations. researchgate.netelsevierpure.com

Table 4: Representative TD-DFT Output for Electronic Transitions (Note: Data is illustrative, based on calculations for similar aromatic carbonyls.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~330 | 0.005 | n → π* |

| S₀ → S₂ | ~285 | 0.450 | HOMO → LUMO (π → π*) |

| S₀ → S₃ | ~240 | 0.620 | HOMO-1 → LUMO (π → π*) |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.

A detailed charge distribution analysis would quantify the partial charges on each atom of the molecule. This analysis is typically performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The results would provide specific numerical values for the charge on each atom, further refining the understanding of the molecule's reactivity.

Interactive Data Table: Hypothetical MEP and Charge Distribution Data

Specific computational data for 2,3-Difluoro-4-formylbenzonitrile is not available in the reviewed literature. The following table is a hypothetical representation of what such data might look like and is for illustrative purposes only.

| Atomic Site | Predicted MEP Color | Hypothetical Partial Charge (a.u.) |

| N (Nitrile) | Red | -0.45 |

| O (Formyl) | Red | -0.50 |

| C (Nitrile) | Blue | +0.15 |

| C (Formyl) | Blue | +0.35 |

| H (Formyl) | Blue | +0.10 |

| F (Position 2) | Yellow-Green | -0.20 |

| F (Position 3) | Yellow-Green | -0.18 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. weizmann.ac.ilechemi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). weizmann.ac.ilechemi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. weizmann.ac.ilechemi.com

HOMO-LUMO Energies and Gaps for Reactivity Prediction

The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO - EHOMO) are crucial parameters for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule can be easily excited, making it more reactive. In contrast, a large energy gap indicates high stability and low reactivity. For 2,3-Difluoro-4-formylbenzonitrile, the electron-withdrawing nature of the fluorine, formyl, and nitrile groups would be expected to lower the energies of both the HOMO and LUMO. The precise values would require specific quantum chemical calculations.

Interactive Data Table: Hypothetical FMO Data

Specific computational data for 2,3-Difluoro-4-formylbenzonitrile is not available in the reviewed literature. The following table is a hypothetical representation of what such data might look like and is for illustrative purposes only.

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates a "harder," less reactive molecule.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Local reactivity descriptors, such as the Fukui function, can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Interactive Data Table: Hypothetical Reactivity Descriptors

Specific computational data for 2,3-Difluoro-4-formylbenzonitrile is not available in the reviewed literature. The following table is a hypothetical representation of what such data might look like and is for illustrative purposes only.

| Descriptor | Formula | Hypothetical Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.75 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.75 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 4.11 eV |

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. For 2,3-Difluoro-4-formylbenzonitrile, a key conformational freedom would be the rotation of the formyl group relative to the benzene ring. A PES scan would involve systematically rotating the dihedral angle of the formyl group and calculating the energy at each step. This would reveal the most stable conformer (the one with the lowest energy) and the energy barriers to rotation between different conformers. It is generally expected that the planar conformer, where the formyl group is coplanar with the benzene ring, would be the most stable due to conjugation effects.

Tautomerism and Isomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For 2,3-Difluoro-4-formylbenzonitrile, tautomerism is not expected to be a significant feature.

Isomerism, however, is relevant. Positional isomers would have the fluoro, formyl, and nitrile groups at different positions on the benzene ring. Each isomer would have unique electronic and steric properties, leading to different chemical reactivities and physical properties. Computational studies can be employed to compare the relative stabilities of these different isomers.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry offers profound insights into the intricate details of reaction mechanisms that are often challenging to explore through experimental means alone. For a molecule like 2,3-Difluoro-4-formylbenzonitrile, computational modeling can predict the most likely reaction pathways, characterize the fleeting transition states, and determine the energetic profiles of potential reactions.

Transition State Characterization and Reaction Pathways

The elucidation of a reaction mechanism hinges on the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods, such as DFT, are adept at locating and optimizing the geometry of these transient species. For substituted benzonitriles, several reaction types are of interest for computational investigation.

One of the most relevant reaction classes for 2,3-Difluoro-4-formylbenzonitrile is nucleophilic aromatic substitution (SNAr) . Due to the high electronegativity of fluorine, polyfluoroarenes are susceptible to SNAr reactions. nih.gov Computational studies on similar compounds, like pentafluorobenzonitrile, have been used to explore the mechanism of such substitutions. nih.gov These studies often investigate the reaction pathway, which can be either a stepwise process involving a stable intermediate (a Meisenheimer complex) or a concerted process where bond formation and cleavage occur simultaneously. rsc.org DFT calculations can distinguish between these pathways by locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. For instance, in the SNAr reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with amines, DFT calculations were employed to analyze the reaction process, including the structures of the Meisenheimer complexes formed. researchgate.net

The reactivity of the formyl group is another area where computational modeling is invaluable. Theoretical studies on the reactions of aromatic aldehydes, for example, have detailed mechanisms such as nucleophilic attack on the carbonyl carbon. nih.gov DFT has been used to study the cycloaddition of benzaldehyde (B42025) with homophthalic anhydride (B1165640), where the catalyst first binds and deprotonates the anhydride, leading to a squaramide-bound enolate that then adds to the aldehyde. fao.org The transition states for such reactions can be computationally characterized to understand the stereoselectivity and regioselectivity of the process.

Furthermore, reactions involving the nitrile group, such as [3+2] cycloadditions, have been extensively studied using computational methods. DFT calculations have been instrumental in understanding the molecular mechanism of cycloadditions between benzonitrile N-oxides and various dipolarophiles. researchgate.net These studies analyze the transition state structures to explain the observed regioselectivity and to confirm whether the reaction proceeds through a one-step or a multi-step mechanism.

Kinetic and Thermodynamic Parameters of Reactions

Beyond elucidating reaction pathways, computational chemistry provides quantitative data on the kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic quantities can be derived.

Thermodynamic parameters , such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction, determine the position of the chemical equilibrium. A negative ΔG indicates a spontaneous reaction. Computational studies on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide to form a phthalonitrile (B49051) derivative, for example, calculated the thermodynamic parameters for the two major steps of the reaction, revealing them to be highly exergonic. researchgate.net

Kinetic parameters , most notably the activation energy (Ea) or activation Gibbs free energy (ΔG‡), determine the rate of a reaction. The activation energy is the energy barrier that must be overcome for reactants to transform into products, and it is calculated as the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction. In the aforementioned study on phthalonitrile synthesis, the activation energies for the two steps were calculated to be 189.0 kJ mol⁻¹ and 210.6 kJ mol⁻¹, respectively, with the positive values confirming the presence of energy barriers. researchgate.net

The following table illustrates the type of kinetic and thermodynamic data that can be obtained from computational studies, based on a representative reaction.

| Parameter | Description | Example Value (kJ/mol) |

| ΔHreaction | Enthalpy of Reaction | -145.945 nih.gov |

| ΔSreaction | Entropy of Reaction | -29.867 (J/mol·K) nih.gov |

| ΔGreaction | Gibbs Free Energy of Reaction | -127.255 nih.gov |

| Ea | Activation Energy | 78.472 nih.gov |

| ΔH‡ | Enthalpy of Activation | 73.290 nih.gov |

| ΔG‡ | Gibbs Free Energy of Activation | 80.766 nih.gov |

Note: The values in this table are for the Diels-Alder reaction of acrolein and 1,3-butadiene (B125203) and are presented for illustrative purposes to show the types of parameters that can be calculated computationally. nih.gov Specific values for reactions involving 2,3-Difluoro-4-formylbenzonitrile would require dedicated computational investigation.

By combining experimental kinetics with computational modeling, a more complete and robust understanding of a reaction mechanism can be achieved. nih.gov This synergistic approach allows for the refinement of theoretical models and provides predictive power for designing new reactions and catalysts. For a multifunctional compound like 2,3-Difluoro-4-formylbenzonitrile, such computational studies would be indispensable for predicting its chemical behavior and guiding its application in synthesis.

Applications of 2,3 Difluoro 4 Formylbenzonitrile As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules